4-Ureidooxycyclophosphamide

Description

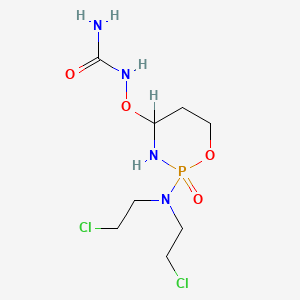

Structure

3D Structure

Properties

CAS No. |

81732-69-6 |

|---|---|

Molecular Formula |

C8H17Cl2N4O4P |

Molecular Weight |

335.12 g/mol |

IUPAC Name |

[2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2λ5-oxazaphosphinan-4-yl]oxyurea |

InChI |

InChI=1S/C8H17Cl2N4O4P/c9-2-4-14(5-3-10)19(16)13-7(1-6-17-19)18-12-8(11)15/h7H,1-6H2,(H,13,16)(H3,11,12,15) |

InChI Key |

IUYPEYOWZKXXQL-UHFFFAOYSA-N |

SMILES |

C1COP(=O)(NC1ONC(=O)N)N(CCCl)CCCl |

Canonical SMILES |

C1COP(=O)(NC1ONC(=O)N)N(CCCl)CCCl |

Synonyms |

4-ureidooxycyclophosphamide |

Origin of Product |

United States |

Synthetic Methodologies and Stereochemical Investigations of 4 Ureidooxycyclophosphamide

Historical Synthetic Routes to 4-Ureidooxycyclophosphamide

The primary and historically significant method for the synthesis of this compound involves the reaction of 4-hydroxycyclophosphamide (B600793) with hydroxyurea (B1673989). nih.gov This reaction provides a direct pathway to the target compound and has been instrumental in enabling further studies on its properties and potential applications. The process can be manipulated to yield specific stereoisomers, highlighting the importance of reaction conditions in directing the stereochemical outcome. nih.gov

Stereoselective Synthesis of cis- and trans-4-Ureidooxycyclophosphamide Isomers

The control of stereochemistry is a critical aspect of the synthesis of this compound, leading to the selective formation of its cis and trans isomers. The spatial arrangement of the substituents on the oxazaphosphorine ring significantly influences the molecule's biological activity and properties.

Synthetic Pathways from 4-Hydroxycyclophosphamide Precursors

The stereoselective synthesis of both cis- and trans-4-ureidooxycyclophosphamide is achieved by reacting 4-hydroxycyclophosphamide with hydroxyurea. nih.gov 4-Hydroxycyclophosphamide, the primary active metabolite of cyclophosphamide (B585), serves as a key precursor in this pathway. nih.gov The inherent chirality of 4-hydroxycyclophosphamide allows for the diastereoselective formation of the ureidooxy derivatives.

Role of Reaction Conditions and Solvents in Stereocontrol

The choice of solvent plays a pivotal role in determining the stereochemical outcome of the reaction between 4-hydroxycyclophosphamide and hydroxyurea. Research has demonstrated that conducting the synthesis in dimethylformamide (DMF) or water can stereoselectively yield the cis or trans isomers of this compound. nih.gov This solvent-dependent stereoselectivity underscores the influence of the reaction environment on the transition state geometry, thereby dictating the final product's configuration. The stability of these isomers at room temperature has also been noted. nih.gov

Advanced Synthetic Approaches and Chemical Transformations

While the reaction of 4-hydroxycyclophosphamide and hydroxyurea remains the foundational synthetic route, advanced methodologies employed for other cyclophosphamide analogues could potentially be adapted for this compound. These could include enzymatic transformations or the use of chiral auxiliaries to achieve higher stereoselectivity. Chemical transformations of the ureidooxy moiety could also be explored to generate novel derivatives with potentially enhanced or modified properties. However, specific literature on advanced synthetic approaches or chemical transformations directly involving this compound is not extensively available at present.

Analytical Techniques for Isomer Characterization and Purity Assessment in Research Contexts

A variety of analytical techniques are crucial for the characterization of this compound isomers and the assessment of their purity. Given its structural similarity to cyclophosphamide and its metabolites, established analytical methods for these compounds are readily applicable.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for the structural elucidation and differentiation of the cis and trans epimers of this compound. nih.gov Multinuclear NMR, including ³¹P, ¹³C, and ¹H NMR, provides detailed information about the chemical environment of the phosphorus, carbon, and hydrogen atoms, allowing for the unambiguous assignment of the stereochemistry. nih.gov For instance, ³¹P NMR is particularly useful for analyzing phosphorus-containing compounds like cyclophosphamide derivatives. nih.gov

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of cyclophosphamide and its analogues. nih.govwalshmedicalmedia.com Reversed-phase HPLC methods can be developed to separate the cis and trans isomers of this compound, allowing for their individual quantification and purity assessment. walshmedicalmedia.com The use of a suitable stationary phase and mobile phase composition is critical for achieving optimal separation of these closely related isomers.

Mass Spectrometry (MS) , often coupled with chromatography techniques such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is essential for confirming the molecular weight and fragmentation pattern of this compound. nih.gov This provides definitive identification and can be used to detect and characterize any impurities or degradation products.

The table below summarizes the key analytical techniques used in the characterization of cyclophosphamide and its derivatives, which are applicable to this compound.

| Analytical Technique | Application in the Analysis of this compound |

| Nuclear Magnetic Resonance (NMR) | Structural elucidation and stereochemical assignment of cis and trans isomers. nih.govnih.gov |

| High-Performance Liquid Chromatography (HPLC) | Separation, quantification, and purity assessment of isomers. nih.govwalshmedicalmedia.com |

| Mass Spectrometry (MS) | Molecular weight determination and structural confirmation. nih.gov |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile derivatives and impurities. nih.gov |

Prodrug Design Principles and Bioactivation Mechanisms of 4 Ureidooxycyclophosphamide

General Principles of Prodrug Design Applied to Oxazaphosphorines

The core concept applied to oxazaphosphorines is the "transport form/active form" principle. scispace.com The highly reactive and cytotoxic nitrogen mustard group is chemically masked within the oxazaphosphorine ring structure, rendering it temporarily inactive. researchgate.netscispace.com This latentiation serves several key purposes:

Minimizing Systemic Toxicity : By masking the reactive alkylating groups, the prodrug can circulate in the body with reduced reactivity, preventing premature and indiscriminate damage to healthy, non-target tissues. fiveable.me

Improving Pharmacokinetics : Prodrug design can enhance a drug's absorption, distribution, metabolism, and excretion (ADME) properties. fiveable.me

Targeted Activation : The design of oxazaphosphorines relies on their bioactivation by specific enzymes that are ideally more abundant or active in target tissues, such as the liver or tumor cells. researchgate.netfiveable.me This tissue-specific activation aims to concentrate the cytotoxic effects within the desired site, enhancing the therapeutic index. fiveable.menih.gov

Most oxazaphosphorines are designed to be activated by cytochrome P450 (CYP) enzymes, which are found in high concentrations in the liver. researchgate.netfiveable.me This enzymatic conversion initiates a cascade that ultimately releases the active alkylating agent, which can then exert its therapeutic effect by cross-linking DNA in cancer cells. researchgate.netnih.gov

Enzymatic Bioactivation Pathways of 4-Ureidooxycyclophosphamide in Preclinical Models

The therapeutic activity of this compound, like its parent compound cyclophosphamide (B585), is entirely dependent on its metabolic transformation. This bioactivation is a multi-step process initiated by enzymes primarily located in the liver.

The first and rate-limiting step in the bioactivation of oxazaphosphorines is an oxidative reaction catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. nih.govnih.gov These heme-containing enzymes are central to the metabolism of a vast array of xenobiotics, including many clinically used drugs. nih.govwikipedia.org For cyclophosphamide and its analogues, this crucial step involves hydroxylation at the C4 position of the oxazaphosphorine ring. nih.govmdpi.com

Multiple CYP isoforms can participate in this reaction, but preclinical and clinical studies have identified CYP2B6 as the major catalyst for this bioactivation. nih.govhmdb.cataylorandfrancis.com To a lesser extent, enzymes such as CYP2C19 and CYP3A4 also contribute to the process. nih.govtaylorandfrancis.com The activity of these enzymes can vary significantly among individuals due to genetic polymorphisms, which can influence the efficacy and toxicity of the therapy. nih.govnih.gov The reliance on CYP-mediated activation is a cornerstone of the prodrug strategy, aiming to leverage the high concentration of these enzymes in the liver to initiate the drug's therapeutic cascade. fiveable.meplos.org

Table 1: Key Cytochrome P450 Enzymes in Oxazaphosphorine Metabolism

| Enzyme | Role in Metabolism | Primary Location |

| CYP2B6 | Primary catalyst for 4-hydroxylation (bioactivation) of cyclophosphamide. nih.govhmdb.cataylorandfrancis.com | Liver clarityxdna.com |

| CYP2C19 | Minor contributor to 4-hydroxylation. nih.govtaylorandfrancis.com | Liver nih.gov |

| CYP3A4 | Minor contributor to 4-hydroxylation and major contributor to the inactivation pathway (N-dechloroethylation). nih.govmedsafe.govt.nz | Liver, Small Intestine medsafe.govt.nz |

The enzymatic action of CYP2B6 on the parent compound results in the formation of a key intermediate: 4-hydroxycyclophosphamide (B600793). nih.govhmdb.ca This metabolite is unstable and exists in a dynamic equilibrium with its open-ring tautomer, aldophosphamide (B1666838). hmdb.cataylorandfrancis.comwikipedia.org This pair, 4-hydroxycyclophosphamide/aldophosphamide, is considered the primary transport form of the drug, capable of diffusing from the liver into the systemic circulation and entering target cells. nih.govtaylorandfrancis.com

Once inside a cell, aldophosphamide can follow two main pathways:

Detoxification : In cells with high levels of the enzyme aldehyde dehydrogenase (ALDH), aldophosphamide is oxidized to the inactive and non-toxic metabolite, carboxycyclophosphamide. hmdb.cataylorandfrancis.com

Conversion to Active Agents : In target cells, which often have low levels of ALDH, aldophosphamide undergoes further breakdown. taylorandfrancis.com

This subsequent breakdown yields the ultimate cytotoxic species. hmdb.cawikipedia.org

Table 2: Key Metabolites of this compound Bioactivation

| Metabolite | Precursor | Role |

| 4-Hydroxycyclophosphamide | This compound (via CYP450) | Primary activation metabolite; transport form. hmdb.cawikipedia.org |

| Aldophosphamide | 4-Hydroxycyclophosphamide (via tautomerization) | Transport form; precursor to cytotoxic agents. hmdb.cataylorandfrancis.com |

| Phosphoramide (B1221513) Mustard | Aldophosphamide (via decomposition) | Active, DNA-alkylating cytotoxic agent. hmdb.cawikipedia.org |

| Acrolein | Aldophosphamide (via decomposition) | Toxic byproduct. hmdb.cawikipedia.org |

| Carboxycyclophosphamide | Aldophosphamide (via ALDH) | Inactive detoxification product. hmdb.cataylorandfrancis.com |

Following the initial, enzyme-driven 4-hydroxylation, the subsequent critical step in generating the active therapeutic agent is a non-enzymatic chemical decomposition. hmdb.cataylorandfrancis.com After aldophosphamide enters the cell, it spontaneously (without the need for further enzymes) undergoes a β-elimination reaction. hmdb.cataylorandfrancis.com This chemical cleavage breaks down aldophosphamide into two distinct molecules:

Phosphoramide Mustard : This is the ultimate alkylating agent responsible for the compound's anticancer effect. Its bifunctional nature allows it to form covalent cross-links with and within DNA strands, disrupting DNA replication and triggering cell death (apoptosis). mdpi.comwikipedia.org

Acrolein : A highly reactive and toxic aldehyde, this byproduct is not responsible for the therapeutic effect but contributes significantly to side effects. hmdb.cawikipedia.org

The synthesis of this compound itself involves reacting 4-hydroxycyclophosphamide with hydroxyurea (B1673989), creating a derivative that is remarkably stable at room temperature but is designed to release its components under physiological conditions following enzymatic activation. nih.gov

Intracellular Activation and Release Kinetics in Preclinical Systems

The final stage of bioactivation occurs within the target cell. The transport forms, 4-hydroxycyclophosphamide and aldophosphamide, are able to cross the cell membrane and enter the intracellular space. taylorandfrancis.com The intracellular environment, which has a different pH and enzymatic makeup than the bloodstream, facilitates the final release of the active drug.

Inside the cell, the equilibrium shifts towards aldophosphamide, which then decomposes to release phosphoramide mustard and acrolein. taylorandfrancis.com The rate of this release is a critical factor in the drug's efficacy. The process is designed to be relatively rapid once the precursor metabolites are inside the target cell, leading to a localized, high concentration of the cytotoxic phosphoramide mustard. This intracellular release mechanism is central to the drug's selective action against tumor cells, which often have lower levels of detoxifying enzymes like ALDH, making them more susceptible to the effects of aldophosphamide and its cytotoxic breakdown products. taylorandfrancis.com Preclinical models, including various cell-line and patient-derived xenografts, are essential for studying these intracellular kinetics and understanding how they translate to therapeutic outcomes. nih.govnih.gov

Molecular and Cellular Mechanisms of Action of Activated 4 Ureidooxycyclophosphamide Metabolites

DNA Alkylation and Cross-Linking Mechanisms

The primary mechanism of action of activated 4-ureidooxycyclophosphamide metabolites is the alkylation of DNA. researchgate.netwikipedia.org This process involves the covalent attachment of an alkyl group to nucleophilic sites on the DNA molecule. researchgate.netmedchemexpress.com The active metabolite, phosphoramide (B1221513) mustard, is a bifunctional alkylating agent, meaning it possesses two alkylating groups. researchgate.net This bifunctionality allows it to form covalent bonds with two different nucleophilic sites, leading to the formation of DNA cross-links. researchgate.netwikipedia.org

These cross-links can be of two types:

Intrastrand cross-links: These occur when the two alkylating groups of a single phosphoramide mustard molecule bind to two different nucleophilic sites on the same DNA strand. researchgate.net

Interstrand cross-links: These are formed when a phosphoramide mustard molecule links two opposite strands of the DNA double helix. researchgate.net

The most common site for alkylation by phosphoramide mustard is the N-7 position of guanine (B1146940) residues in the DNA sequence. researchgate.net The formation of these interstrand and intrastrand cross-links is an irreversible process that significantly distorts the DNA structure, thereby interfering with fundamental cellular processes like DNA replication and transcription. researchgate.net

| Alkylation Target | Type of Linkage | Consequence |

| Guanine N-7 | Intrastrand Cross-link | Covalent bond between two guanines on the same DNA strand. researchgate.net |

| Guanine N-7 | Interstrand Cross-link | Covalent bond between two guanines on opposite DNA strands. researchgate.net |

Data sourced from: ResearchGate researchgate.net

Induction of DNA Damage Response Pathways

The extensive DNA damage caused by the alkylating activity of this compound's metabolites triggers a complex cellular signaling network known as the DNA Damage Response (DDR). nih.govnih.govwikipedia.org The DDR is a crucial surveillance mechanism that detects DNA lesions, halts the cell cycle to allow time for repair, and initiates DNA repair processes. umcgresearch.org

Key protein kinases, including ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related), are central to the DDR. nih.govnih.gov These kinases are activated by the presence of DNA damage, such as the cross-links and breaks induced by phosphoramide mustard. nih.gov Once activated, ATM and ATR phosphorylate a multitude of downstream proteins, initiating a signaling cascade that coordinates the cellular response to the damage. nih.gov This cascade leads to the activation of various DNA repair pathways. nih.gov However, if the DNA damage is too extensive to be repaired, the DDR can signal for the cell to undergo programmed cell death. nih.govnih.gov

Cellular Consequences of DNA Damage

The induction of widespread DNA damage by activated this compound metabolites has profound consequences for the cell, primarily leading to cell cycle arrest and programmed cell death. researchgate.netnih.gov

A critical outcome of the DNA Damage Response is the activation of cell cycle checkpoints. nih.govdergipark.org.trmdpi.com These checkpoints are regulatory pathways that control the progression of the cell through its division cycle. mdpi.com In the presence of DNA damage, these checkpoints are activated to halt the cell cycle, preventing the replication of damaged DNA and the propagation of genetic errors to daughter cells. wikipedia.orgumcgresearch.org

The G2/M checkpoint, which governs the transition from the G2 phase to mitosis, is particularly important in the response to DNA alkylating agents. mdpi.comresearchgate.net The DDR signaling cascade can lead to the inhibition of key proteins required for mitotic entry, effectively arresting the cell in the G2 phase. nih.gov This arrest provides an opportunity for the cell to repair the DNA damage. nih.gov If the damage is successfully repaired, the cell cycle can resume. However, if the damage is irreparable, the cell may be directed towards programmed cell death pathways. nih.gov

When DNA damage is severe and cannot be repaired, activated this compound metabolites induce programmed cell death, primarily through apoptosis and mitotic catastrophe. researchgate.netnih.govnih.gov

Apoptosis , or programmed cell death, is a highly regulated process that eliminates damaged or unwanted cells. The extensive DNA damage caused by phosphoramide mustard can trigger the intrinsic apoptotic pathway. nih.govnih.gov This pathway is initiated by cellular stress, including DNA damage, and involves the activation of a cascade of enzymes called caspases. nih.gov Activated caspases orchestrate the systematic dismantling of the cell, leading to its death and subsequent removal by phagocytic cells. nih.gov

Mitotic catastrophe is a form of cell death that occurs during or after a failed mitosis. mdpi.comffi.noassaygenie.com It is characterized by gross chromosomal abnormalities and the formation of multinucleated cells. ffi.noresearchgate.net The DNA cross-links induced by phosphoramide mustard can interfere with proper chromosome segregation during mitosis, leading to mitotic failure. researchgate.net This failure can activate pathways that result in cell death, preventing the survival of cells with a compromised genome. mdpi.comassaygenie.com

| Cell Death Pathway | Trigger | Key Features |

| Apoptosis | Extensive, irreparable DNA damage. nih.govnih.gov | Activation of caspase cascade, controlled cellular dismantling. nih.gov |

| Mitotic Catastrophe | Failure of mitosis due to DNA damage. mdpi.comffi.noassaygenie.com | Chromosomal abnormalities, formation of multinucleated cells. ffi.noresearchgate.net |

Data sourced from: PubMed nih.govnih.gov, MDPI mdpi.com, ResearchGate researchgate.net

Interactions with Intracellular Targets Beyond DNA

While DNA is the primary target of activated this compound metabolites, there is evidence to suggest that these reactive molecules can also interact with other intracellular components. researchgate.net The electrophilic nature of phosphoramide mustard and another metabolite, acrolein, allows them to form covalent bonds with other nucleophilic macromolecules within the cell, including proteins. researchgate.net

Following a comprehensive search of publicly available scientific literature, it has been determined that there is insufficient data to generate an article on the preclinical pharmacological characterization of this compound that meets the specific requirements of the requested outline.

Extensive searches for information pertaining to the in vitro metabolic stability, biotransformation, metabolite profiling, preclinical efficacy, and comparative pharmacology of the specific compound "this compound" did not yield any relevant research findings or detailed data. The scientific literature is rich with information on the parent compound, cyclophosphamide (B585), and other well-known analogues; however, specific preclinical data for this compound appears to be unavailable in the public domain.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline without resorting to speculation or inaccurate extrapolation from other related compounds. To ensure the integrity and accuracy of the information provided, no article will be generated at this time.

Preclinical Pharmacological Characterization of 4 Ureidooxycyclophosphamide

In Vitro Cellular Uptake and Efflux Mechanisms

Currently, there is a lack of publicly available scientific literature detailing the specific in vitro cellular uptake and efflux mechanisms of 4-Ureidooxycyclophosphamide. Extensive searches of scientific databases and research articles did not yield any studies that have investigated the transport of this particular compound across cell membranes in a laboratory setting. Therefore, no data on its cellular permeability, active transport, or passive diffusion is available to be presented.

Consequently, it is not possible to provide detailed research findings or data tables on the mechanisms by which this compound enters and exits cells. Further research is required to elucidate these fundamental pharmacological properties.

Structure Activity Relationship Sar Studies and Analogue Development

Principles of SAR in Oxazaphosphorine Chemistry

The general principles of SAR in oxazaphosphorine chemistry revolve around several key structural components:

The Oxazaphosphorine Ring: This six-membered ring is a core scaffold. The presence of the phosphorus atom is critical for the molecule's mechanism of action.

The Bis(2-chloroethyl)amino Group: This group is essential for the alkylating activity of the metabolites. gpatindia.comgpatindia.com The two chloroethyl arms form highly reactive aziridinium (B1262131) ions that can cross-link DNA, leading to cell death. mdpi.comnih.gov

Substituents on the Ring: Modifications to the oxazaphosphorine ring, particularly at the C4 and N3 positions, can significantly influence the drug's metabolic activation, stability, and toxicity profile. gpatindia.comnih.gov

The metabolic activation of oxazaphosphorines is a critical consideration in their SAR. These compounds are prodrugs that require enzymatic conversion, primarily by cytochrome P450 (CYP) enzymes in the liver, to become active. mdpi.comnih.gov The initial step is the hydroxylation at the C4 position to form 4-hydroxycyclophosphamide (B600793), which is in equilibrium with its open-ring tautomer, aldophosphamide (B1666838). nih.govwikipedia.org Aldophosphamide then breaks down to produce the cytotoxic agent phosphoramide (B1221513) mustard and the urotoxic metabolite acrolein. mdpi.comnih.gov Therefore, SAR studies in this class often focus on how structural changes affect the rate and site of metabolism, the stability of intermediates, and the generation of active and toxic metabolites.

Impact of the 4-Ureidooxy Moiety on Compound Properties and Preclinical Activity

The introduction of a 4-ureidooxy moiety to the cyclophosphamide (B585) scaffold results in the compound 4-ureidooxycyclophosphamide. This modification significantly alters the compound's properties and preclinical activity. The synthesis of this compound from 4-hydroxycyclophosphamide and hydroxyurea (B1673989) has been described, yielding stereoisomers that are notably stable at room temperature. nih.gov

The 4-ureidooxy group is designed to influence the metabolic pathway of cyclophosphamide. The stability of this derivative suggests that it may act as a prodrug, releasing the active components under specific physiological conditions. nih.gov The preclinical activity of such analogues is evaluated based on their ability to inhibit tumor cell growth. For instance, related 4-substituted derivatives have been shown to possess significant antitumor activity. nih.gov The nature of the substituent at the 4-position dictates the compound's chemical stability and its susceptibility to metabolic enzymes.

SAR of Related 4-Substituted Cyclophosphamide Derivatives

The exploration of various substituents at the 4-position of the cyclophosphamide ring has been a fertile area of research aimed at developing analogues with improved therapeutic profiles.

Influence of Substituent Variations on Metabolic Activation

The substituent at the C4 position directly impacts the initial and crucial step of metabolic activation: hydroxylation by CYP enzymes. By introducing different functional groups at this position, the rate and efficiency of the formation of 4-hydroxycyclophosphamide can be modulated.

For example, the design of N-methyl-4-thio-substituted cyclophosphamide derivatives was intended to create prodrugs that undergo oxidative N-demethylation to release the active alkylating agent. nih.gov These compounds were found to be chemically stable until they were metabolically activated by hepatic microsomal P-450 enzymes. nih.gov This demonstrates that specific substitutions can be used to control the release of the active metabolite.

The table below illustrates how different substituents at the 4-position can influence the properties of cyclophosphamide derivatives.

| Substituent at C4 | Key Feature | Impact on Metabolic Activation | Reference |

| Hydroxyl (-OH) | The initial metabolite | Precursor to aldophosphamide and phosphoramide mustard | wikipedia.org |

| Ureidooxy (-O-NH-CO-NH2) | Stable derivative | Designed for controlled release of active metabolites | nih.gov |

| Alkylthio (-SR) | Chemically stable prodrug | Requires oxidative demethylation for activation | nih.gov |

| Peroxy (-OOH) | Active in vitro without hepatic activation | Bypasses the need for initial CYP-mediated hydroxylation | nih.gov |

Stereochemical Influence on Preclinical Activity

Cyclophosphamide has a chiral phosphorus atom, meaning it exists as two enantiomers, (R)- and (S)-cyclophosphamide. nih.gov The stereochemistry of the molecule can have a profound impact on its metabolism and preclinical activity.

Studies have shown that the metabolic activation of cyclophosphamide can be stereoselective. For instance, in rabbits, the (S)-enantiomer of cyclophosphamide was cleared faster than the (R)-enantiomer, particularly after oral and intraperitoneal administration, suggesting a stereoselective first-pass metabolism. nih.gov Incubations with rabbit liver microsomes also demonstrated a marked stereoselectivity in the metabolism of cyclophosphamide. nih.gov

The synthesis of this compound allows for the stereoselective formation of its cis/trans-isomers. nih.gov This is significant because it enables the separate evaluation of the epimers, which can exhibit different biological activities due to their distinct three-dimensional arrangements. The ability to compare the individual epimers of a 4-hydroxycyclophosphamide derivative provides a valuable tool for understanding the stereochemical requirements for optimal preclinical activity. nih.gov

Design and Synthesis of Novel this compound Analogues

The design and synthesis of novel this compound analogues are driven by the goal of creating more effective and less toxic anticancer agents. The synthesis of this compound itself involves the reaction of 4-hydroxycyclophosphamide with hydroxyurea. nih.gov This reaction can be controlled to stereoselectively produce the cis and trans isomers. nih.gov

The rationale behind designing such analogues is often to create prodrugs that can be selectively activated at the tumor site, thereby reducing systemic toxicity. The stability of the 4-ureidooxy group at room temperature is a desirable property for a drug candidate. nih.gov Further research into novel analogues could involve modifying the ureidooxy moiety or other parts of the cyclophosphamide molecule to fine-tune its properties. For instance, the introduction of different substituents on the urea (B33335) portion of the 4-ureidooxy group could influence its stability, solubility, and interaction with metabolic enzymes.

The development of related 4-substituted cyclophosphamide derivatives, such as those with thio-substituents, provides a blueprint for the design of new analogues. nih.gov These studies have shown that placing specific functional groups at the 4-position can lead to prodrugs with altered spectrums of activity. nih.gov

Mechanisms of Preclinical Resistance to Oxazaphosphorine Agents

Intrinsic Resistance Mechanisms in Preclinical Models

Intrinsic resistance refers to the inherent ability of some tumor cells to withstand the cytotoxic effects of oxazaphosphorine agents without prior exposure. nih.gov Preclinical studies have identified several key factors contributing to this innate resilience.

One of the primary mechanisms of intrinsic resistance is the differential expression of enzymes involved in the activation and detoxification of oxazaphosphorines. dtic.mil These drugs are prodrugs that require metabolic activation, primarily by cytochrome P450 (CYP) enzymes in the liver, to form their active cytotoxic metabolites. psu.eduresearchgate.net However, some tumor cells exhibit low levels of the specific CYP isoenzymes required for this activation, leading to insufficient generation of the active drug within the cancer cell. researchgate.netpharmgkb.org

Conversely, high levels of detoxifying enzymes, such as aldehyde dehydrogenases (ALDHs), can confer intrinsic resistance. dtic.mil ALDHs, particularly ALDH1A1 and ALDH3A1, can metabolize the active aldehyde intermediates of oxazaphosphorines into inactive carboxylic acid derivatives, effectively neutralizing the drug's cytotoxic potential. dtic.milpsu.eduresearchgate.net Preclinical models have shown that tumor cells with naturally high ALDH activity are less sensitive to oxazaphosphorine treatment. dtic.mil For instance, studies in breast cancer models have identified ALDH1A1 and ALDH3A1 as key enzymes in the inactivation of cyclophosphamide (B585). dtic.mil

Furthermore, the intrinsic capacity for DNA repair can play a significant role. nih.gov Tumor cells with highly efficient DNA repair pathways can more effectively mend the DNA cross-links induced by the alkylating metabolites of oxazaphosphorines, thereby mitigating the drug's therapeutic effect. researchgate.net

Acquired Resistance Mechanisms in Experimental Systems

Acquired resistance develops in tumor cells after exposure to oxazaphosphorine agents. nih.govresearchgate.net This phenomenon has been extensively studied in various experimental systems, including cancer cell lines and patient-derived xenograft (PDX) models. crownbio.comhuborganoids.nl These models allow researchers to observe the evolution of resistance over time and identify the molecular changes that accompany it. crownbio.com

A common mechanism of acquired resistance is the upregulation of drug efflux pumps, which actively transport the cytotoxic agents out of the cell, reducing their intracellular concentration. nih.gov While not the primary mechanism for all oxazaphosphorines, certain transporters have been implicated. nih.gov

Moreover, prolonged exposure to oxazaphosphorines can lead to the selection of cancer cell populations with enhanced DNA repair capabilities. frontiersin.org These cells can more efficiently repair the drug-induced DNA damage, leading to survival and proliferation despite ongoing treatment. frontiersin.org

Alterations in the apoptotic pathways are another hallmark of acquired resistance. Tumor cells can develop mutations or changes in the expression of proteins that regulate programmed cell death, making them less susceptible to the apoptotic signals triggered by DNA damage. researchgate.netpharmgkb.org

Experimental models have been crucial in demonstrating that resistance to low-dose metronomic cyclophosphamide can be a stable and transplantable phenotype, yet these cells may retain sensitivity to maximum tolerated dose cyclophosphamide, suggesting different resistance mechanisms depending on the dosing regimen. nih.gov

Molecular and Cellular Pathways Conferring Resistance

The resistance to oxazaphosphorine agents is a multifactorial process involving complex molecular and cellular pathways. nih.govscispace.com These pathways can be broadly categorized into alterations in prodrug activation, enhancement of DNA repair, and increased drug efflux.

Alterations in Prodrug Activation Enzymes

The bioactivation of oxazaphosphorines is a critical step for their anticancer activity. nih.gov These prodrugs are metabolized by hepatic CYP enzymes to form a 4-hydroxy derivative, which is in equilibrium with its ring-opened tautomer, aldophosphamide (B1666838). psu.edu This intermediate then breaks down to produce the cytotoxic phosphoramide (B1221513) mustard and acrolein. psu.edu

Resistance can arise from decreased activation of the prodrug due to reduced expression or activity of the necessary CYP enzymes (e.g., CYP2B6, CYP2C9, CYP3A4) in tumor cells. researchgate.netpharmgkb.org Conversely, increased detoxification of the active metabolites is a major resistance mechanism. researchgate.net Aldehyde dehydrogenases (ALDHs) play a pivotal role in this process by oxidizing aldophosphamide to the inactive carboxyphosphamide. psu.edu Overexpression of ALDH1A1 and ALDH3A1 has been strongly associated with resistance in various preclinical cancer models. dtic.milresearchgate.net For example, transfection of the gene for human class 1 ALDH into cells has been shown to be sufficient to confer resistance to oxazaphosphorines. researchgate.net

| Enzyme Family | Specific Enzymes | Role in Resistance |

| Cytochrome P450 (CYP) | CYP2B6, CYP2C9, CYP3A4 | Decreased expression leads to reduced prodrug activation. researchgate.netpharmgkb.org |

| Aldehyde Dehydrogenase (ALDH) | ALDH1A1, ALDH3A1 | Overexpression leads to increased detoxification of active metabolites. dtic.milresearchgate.net |

Enhanced DNA Repair Mechanisms

The primary mechanism of action of oxazaphosphorines is the formation of DNA interstrand cross-links by their active metabolite, phosphoramide mustard. psu.edu These cross-links block DNA replication and transcription, ultimately leading to cell death. ontosight.ai Consequently, the cell's ability to repair this DNA damage is a critical determinant of its sensitivity to the drug. frontiersin.org

Enhanced DNA repair capacity is a well-established mechanism of resistance. nih.gov Tumor cells can upregulate various DNA repair pathways, such as the Fanconi anemia (FA) pathway and nucleotide excision repair (NER), which are involved in the removal of cisplatin-induced DNA damage and are also implicated in repairing oxazaphosphorine-induced lesions. frontiersin.orgfrontiersin.org For instance, higher expression of the NER endonuclease ERCC1 has been associated with resistance in some cancer cell lines. frontiersin.org By efficiently repairing the DNA cross-links, resistant cells can survive and continue to proliferate. frontiersin.org

Increased Drug Efflux Systems

Increased drug efflux is a common mechanism of multidrug resistance in cancer. frontiersin.org This process is mediated by ATP-binding cassette (ABC) transporters, which act as pumps to actively extrude a wide range of substrates, including anticancer drugs, from the cell. nih.govmdpi.com

While P-glycoprotein (MDR1) is not a primary transporter for cyclophosphamide or its active metabolites, other ABC transporters have been implicated in oxazaphosphorine resistance. nih.gov The multidrug resistance-associated protein 1 (MRP1/ABCC1) and breast cancer resistance protein (BCRP/ABCG2) have been linked to resistance in breast cancer patients receiving cyclophosphamide-containing chemotherapy regimens. nih.gov Furthermore, MRP2 (ABCC2) has been shown to export a detoxified metabolite of cyclophosphamide, and MRP4 has been found to confer significant resistance to both cyclophosphamide and ifosfamide (B1674421) in preclinical models. nih.govnih.gov The overexpression of these efflux pumps reduces the intracellular accumulation of the cytotoxic species, thereby diminishing their therapeutic effect. researchgate.netpharmgkb.org

| Efflux Pump | Gene Name | Implication in Oxazaphosphorine Resistance |

| MRP1 | ABCC1 | Associated with resistance in breast cancer. nih.gov |

| BCRP | ABCG2 | Associated with resistance in breast cancer. nih.gov |

| MRP2 | ABCC2 | Exports detoxified cyclophosphamide metabolites. nih.gov |

| MRP4 | - | Confers resistance to cyclophosphamide and ifosfamide. nih.gov |

Advanced Research Methodologies for 4 Ureidooxycyclophosphamide Investigation

High-Resolution Spectroscopic Techniques for Structural Elucidation and Metabolite Identification

High-resolution spectroscopic techniques are fundamental in determining the precise chemical structure of 4-ureidooxycyclophosphamide and identifying its metabolites. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools used for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy provides detailed information about the molecular structure of a compound. magritek.com For this compound, ¹H NMR (proton NMR) is used to identify the hydrogen atoms within the molecule, providing insights into their chemical environment and connectivity. The Human Metabolome Database provides experimental ¹H NMR spectrum data for similar compounds, showcasing the type of information that can be obtained, such as chemical shifts, signal multiplicity, and coupling constants. hmdb.cahmdb.ca These parameters are crucial for confirming the compound's structural integrity and for identifying any changes that occur during metabolic processes.

Interactive Table: Representative ¹H NMR Data for a Cyclophosphamide-Related Compound

| Parameter | Value | Interpretation |

| Frequency | 600 MHz | The strength of the magnetic field used for the analysis. |

| Solvent | H₂O | The solvent in which the sample was dissolved. |

| Chemical Shift (ppm) | 3.60 - 3.87 | Range of signals corresponding to different proton environments. |

| Multiplicity | Doublet of doublets (dd) | Indicates the number of neighboring protons, aiding in structural assignment. |

Mass Spectrometry (MS):

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. nih.gov It is instrumental in identifying this compound and its metabolites by providing precise molecular weight information. High-resolution mass spectrometry can determine the elemental composition of the parent compound and any subsequent metabolic products, aiding in the elucidation of metabolic pathways. doe.gov When coupled with separation techniques like liquid chromatography (LC-MS), it allows for the analysis of complex biological mixtures to track the fate of the compound in vitro and in vivo.

In Vitro Cell-Based Assays for Mechanistic Studies

In vitro cell-based assays are essential for understanding the molecular mechanisms by which this compound exerts its effects. These assays provide a controlled environment to study specific cellular processes.

DNA Damage Assays:

These assays are critical for determining if a compound interacts with and damages cellular DNA. charnwooddiscovery.com The comet assay, or single-cell gel electrophoresis, is a sensitive method to detect DNA strand breaks. re-place.be Another important assay is the γH2AX assay, which detects the phosphorylation of the histone variant H2AX, a marker for DNA double-strand breaks. charnwooddiscovery.com The FADU (Fluorimetric Detection of Alkaline DNA Unwinding) assay is another technique used to quantify DNA strand breaks. biotesys.de These assays help to establish whether DNA damage is a primary mechanism of action for this compound.

Interactive Table: Common DNA Damage Assays

| Assay | Principle | Endpoint Measured |

| Comet Assay | Electrophoresis of single cells, damaged DNA migrates further. | Length and intensity of the 'comet' tail. |

| γH2AX Assay | Immunofluorescent detection of phosphorylated H2AX. | Formation of nuclear foci. charnwooddiscovery.com |

| FADU Assay | Measures the rate of DNA unwinding under alkaline conditions. | Decrease in fluorescence intensity indicates more breaks. biotesys.de |

Cell Cycle Analysis:

Flow cytometry is a key technique used to analyze the cell cycle distribution of a cell population. wikipedia.orgnih.gov By staining cells with a fluorescent DNA-binding dye, such as propidium (B1200493) iodide, the DNA content of individual cells can be measured. nih.gov This allows researchers to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. wikipedia.orgnih.gov If this compound affects cell proliferation, it may cause an arrest at specific checkpoints in the cell cycle, which would be observable as a change in the cell cycle profile. wikipedia.org Advanced analyses can also incorporate markers for specific cell cycle proteins like cyclins to gain a more detailed understanding of the mechanism. elifesciences.org

Preclinical Animal Models for Efficacy Assessment

Preclinical animal models are indispensable for evaluating the in vivo efficacy of potential therapeutic compounds like this compound. ibtbioservices.commdpi.comfrontiersin.org These models allow for the study of a compound's effects within a complex biological system.

Xenograft Models:

Xenograft models involve the transplantation of human tumor cells or tissues into immunodeficient mice. pharmalegacy.comd-nb.info Cell line-derived xenografts (CDXs), where human cancer cell lines are injected into mice, are commonly used to assess the anti-tumor activity of a compound. creative-bioarray.commdpi.com Patient-derived xenografts (PDXs), which involve the implantation of tumor fragments directly from a patient, are considered more clinically relevant as they better preserve the heterogeneity and microenvironment of the original tumor. d-nb.infonih.govepo-berlin.com

Syngeneic Models:

Syngeneic models use tumor cells that are derived from the same inbred strain of mice into which they are implanted. pharmalegacy.comovariancanada.org A key advantage of these models is that the mice have a fully functional immune system, making them essential for evaluating immunotherapies. ovariancanada.orgbiocytogen.comresearchgate.net These models are crucial for understanding the interplay between a compound, the tumor, and the host immune response. crownbio.com

Interactive Table: Comparison of Preclinical Animal Models

| Model Type | Description | Key Advantage | Primary Use |

| Xenograft (CDX) | Human tumor cell lines grown in immunodeficient mice. creative-bioarray.com | High reproducibility and ease of use. creative-bioarray.com | Initial efficacy screening. |

| Xenograft (PDX) | Patient tumor tissue implanted in immunodeficient mice. nih.gov | Preserves original tumor characteristics. d-nb.infoepo-berlin.com | Personalized medicine and resistance studies. nih.gov |

| Syngeneic | Mouse tumor cells in immunocompetent mice of the same strain. ovariancanada.org | Intact immune system. ovariancanada.orgbiocytogen.com | Evaluating immunotherapies. researchgate.netcrownbio.com |

Omics Approaches to Elucidate Mechanisms and Resistance

Omics technologies provide a global view of molecular changes within a biological system in response to a compound, offering deep insights into its mechanism of action and potential resistance pathways. mdpi.comfrontiersin.orgfrontlinegenomics.com

Genomics:

Genomic approaches, such as whole-exome or whole-genome sequencing, can identify genetic mutations or alterations that confer resistance to a compound. elifesciences.orgwho.intplos.org By comparing the genomes of sensitive and resistant cancer cells, researchers can pinpoint specific genes and pathways involved in the development of resistance. nih.govnih.gov

Proteomics:

Proteomics is the large-scale study of proteins. abcam.com Mass spectrometry-based proteomics can be used to quantify changes in protein expression levels in response to treatment with this compound. nih.govnih.gov This can reveal the cellular pathways that are perturbed by the compound. Chemical proteomics can further be used to identify the direct protein targets of a compound. evotec.combiognosys.com

Metabolomics:

Metabolomics involves the comprehensive analysis of small molecules (metabolites) within a biological system. wikipedia.orgmetabolon.com By profiling the metabolome of cells or tissues after treatment, researchers can understand how this compound affects cellular metabolism. nih.govnih.gov This can reveal novel mechanisms of action and biomarkers of response. doe.gov

Interactive Table: Overview of Omics Approaches in Drug Research

| Omics Field | Focus of Study | Key Application for this compound |

| Genomics | Complete set of DNA (genome). elifesciences.org | Identifying genetic basis of resistance. nih.gov |

| Proteomics | Entire set of proteins (proteome). abcam.com | Identifying protein targets and pathway modulation. nih.gov |

| Metabolomics | Complete set of metabolites (metabolome). wikipedia.org | Understanding impact on cellular metabolism and physiology. nih.gov |

Future Research Directions for 4 Ureidooxycyclophosphamide and Oxazaphosphorine Analogues

Exploration of Novel Bioactivation Strategies

The efficacy of many oxazaphosphorine prodrugs, including cyclophosphamide (B585), is dependent on their bioactivation by cytochrome P450 (CYP) enzymes in the liver. researchgate.netmdpi.com This process converts the inactive drug into its cytotoxic form. mdpi.com A key area of future research lies in devising novel strategies to control and localize this activation process, thereby potentially increasing the concentration of the active drug at the tumor site and minimizing systemic toxicity.

One promising approach is the development of prodrugs that are selectively activated by enzymes overexpressed in tumor cells, such as CYP1B1. aacrjournals.org This strategy aims to achieve tumor-specific activation, enhancing the therapeutic window. aacrjournals.org Another avenue of exploration is gene-directed enzyme prodrug therapy (GDEPT). psu.edu This involves introducing a gene encoding a specific activating enzyme, such as a particular CYP isozyme, directly into tumor cells. psu.edu Subsequent administration of the prodrug would lead to its localized bioactivation within the tumor, offering a high degree of spatial control over the cytotoxic effect. aacrjournals.orgpsu.edu

Researchers are also investigating bioreductive drugs, which are designed to be activated in the hypoxic (low oxygen) microenvironment characteristic of many solid tumors. aacrjournals.org This approach leverages the altered metabolic state of cancer cells to achieve selective drug activation. aacrjournals.org Furthermore, creating analogues that bypass the need for metabolic activation altogether, like the preactivated cyclophosphamide derivative mafosfamide, is another area of interest. researchgate.net

Development of Targeted Delivery Systems in Preclinical Models

A significant challenge in cancer chemotherapy is ensuring that the drug preferentially accumulates in tumor tissue while sparing healthy cells. nih.gov The development of targeted delivery systems for 4-Ureidooxycyclophosphamide and its analogues in preclinical models is a critical area of future research. nih.govwikipedia.orgcancer.gov These systems aim to improve the therapeutic index by enhancing drug delivery to the tumor and reducing off-target effects. mdpi.com

Examples of Targeted Delivery Strategies in Preclinical Development:

| Delivery System | Description | Potential Advantages |

| Antibody-Drug Conjugates (ADCs) | An antibody that specifically targets an antigen overexpressed on cancer cells is linked to the cytotoxic drug. nih.gov | High specificity for tumor cells, leading to targeted cell killing. nih.gov |

| Liposomes | The drug is encapsulated within lipid-based nanoparticles. nih.govmdpi.com These can be further modified with targeting ligands. nih.govmdpi.com | Can improve drug solubility, prolong circulation time, and facilitate passive or active targeting to tumors. mdpi.com |

| Polymeric Nanoparticles | The drug is encapsulated or conjugated to biodegradable polymers. mdpi.com | Offers controlled drug release and the potential for co-delivery of multiple therapeutic agents. mdpi.com |

| pH-Sensitive Carriers | Delivery systems designed to release their drug payload in the acidic tumor microenvironment. mdpi.com | Enhances drug release specifically at the tumor site. mdpi.com |

Preclinical studies using animal models are essential for evaluating the efficacy and biodistribution of these targeted delivery systems. wikipedia.orgcancer.gov For instance, research has shown that administering cyclophosphamide can alter the tumor microenvironment, making it more receptive to subsequent treatment with nanotherapeutics like liposomal doxorubicin. nih.gov This suggests that priming the tumor with one agent could enhance the delivery of another, a concept ripe for further investigation with this compound.

Mechanistic Studies on Combination Therapies in Preclinical Settings

The use of combination therapies is a cornerstone of modern oncology, as it can lead to synergistic effects, overcome drug resistance, and target multiple oncogenic pathways simultaneously. nih.gov Future research will focus on detailed mechanistic studies of this compound in combination with other therapeutic agents in preclinical models. medrxiv.orgmedrxiv.org The goal is to identify the most effective combinations and understand the underlying biological mechanisms of their interaction. nih.govjpreventionalzheimer.com

Preclinical studies are crucial for this endeavor, as they allow for the investigation of various drug combinations and dosing schedules in a controlled environment before moving to human trials. okids-net.atnih.gov For example, combining photodynamic therapy with low-dose cyclophosphamide has shown to generate a potent anti-tumor immune response in a mouse model. pnas.org The low-dose cyclophosphamide was found to deplete regulatory T cells, which can suppress the immune system's attack on the tumor. pnas.org

Investigating the sequential delivery of drugs is another promising area. binasss.sa.cr This strategy involves administering drugs in a specific order to maximize their efficacy. For instance, one drug might be used to sensitize cancer cells to a subsequent treatment with an oxazaphosphorine analogue. binasss.sa.cr Understanding the molecular pathways affected by these combinations will be key to designing rational and effective therapeutic strategies. medrxiv.orgmedrxiv.org

Application of Advanced Computational Approaches for Prodrug Design and SAR Prediction

The design and development of new drug candidates is a complex and resource-intensive process. Advanced computational methodologies are increasingly being employed to streamline this process for oxazaphosphorine analogues like this compound. nih.gov These approaches can predict the properties of new compounds, guide their synthesis, and help to understand their interactions with biological targets.

Key Computational Approaches in Drug Design:

| Computational Method | Application in Oxazaphosphorine Research |

| Quantitative Structure-Activity Relationship (QSAR) | Predicts the biological activity of new analogues based on their chemical structure. This helps in prioritizing which compounds to synthesize and test. |

| Molecular Docking | Simulates the binding of a drug molecule to its target protein, such as a CYP enzyme or a DNA molecule. This can provide insights into the mechanism of action and help in designing more potent inhibitors or substrates. |

| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms in a biological system over time. This can be used to study the stability of drug-target complexes and the conformational changes that occur upon binding. tandfonline.com |

| Pharmacophore Modeling | Identifies the essential three-dimensional features of a molecule that are responsible for its biological activity. This information can be used to search for new compounds with similar activity. |

By integrating these computational tools, researchers can accelerate the discovery of novel oxazaphosphorine prodrugs with improved properties, such as enhanced bioactivation, increased selectivity, and better structure-activity relationships (SAR). mdpi.com This in silico approach, combined with traditional experimental methods, holds great promise for the future development of more effective cancer therapies.

Q & A

Q. What steps ensure reproducibility in synthesizing this compound derivatives for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Publish detailed synthetic protocols in Supporting Information, including reaction stoichiometry, purification gradients, and spectroscopic validation (¹H/¹³C NMR, HRMS).

- Use IUPAC nomenclature consistently and avoid proprietary abbreviations.

- Share raw chromatographic data (e.g., .cdf files) via repositories like Zenodo for independent verification .

Q. How should researchers mitigate bias when interpreting conflicting data on this compound’s mechanism of action?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.